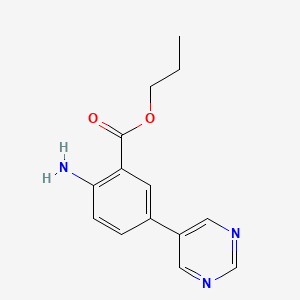

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate

Description

Chemical Identity and Classification

This compound is characterized by its precise molecular composition and structural attributes that define its chemical identity. The compound possesses the molecular formula C14H15N3O2, indicating a relatively complex organic molecule containing carbon, hydrogen, nitrogen, and oxygen atoms. The average molecular mass of this compound is documented as 257.293 atomic mass units, with a monoisotopic mass of 257.116427 atomic mass units, providing precise mass spectral identification parameters.

The compound is officially registered with the Chemical Abstracts Service number 1379277-55-0, establishing its unique chemical identity within global chemical databases. Additionally, it carries the MDL number MFCD20563808, further confirming its cataloged status in chemical information systems. The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, with alternative nomenclature including "2-Amino-5-(5-pyrimidinyl)benzoate de propyle" in French terminology and "Propyl-2-amino-5-(5-pyrimidinyl)benzoat" in German nomenclature.

The compound's structural representation can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as "c1(cc(c2cncnc2)ccc1N)C(=O)OCCC", while the International Chemical Identifier format provides "InChI=1S/C14H15N3O2/c1-2-5-19-14(18)12-6-10(3-4-13(12)15)11-7-16-9-17-8-11/h3-4,6-9H,2,5,15H2,1H3". These standardized representations facilitate computational analysis and database searching across multiple chemical information platforms.

Historical Context in Heterocyclic Chemistry

The development of this compound occurs within the rich historical framework of heterocyclic compound research, which has been fundamental to organic chemistry advancement since the early nineteenth century. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, represent one of the most extensively studied classes of organic molecules. The significance of such compounds extends beyond academic interest, as more than half of all known chemical compounds are heterocycles, with 59% of United States Food and Drug Administration-approved pharmaceuticals containing nitrogen heterocycles.

The pyrimidine component of this compound traces its historical origins to early organic chemistry investigations. The term "pyrimidines" was originally applied to breakdown products of uric acid, historically referred to as "m-diazine". The first pyrimidine derivative to be isolated was alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione), which Brugnatelli produced through the oxidation of uric acid with nitric acid in 1818. This early discovery established the foundation for subsequent investigations into pyrimidine chemistry.

The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives through the condensation of ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today. The parent pyrimidine compound was initially prepared by Gabriel and Colman in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These foundational synthetic methodologies established the groundwork for contemporary pyrimidine chemistry and the development of complex derivatives such as this compound.

Significance in Pyrimidine-Based Research

This compound holds particular importance within the contemporary landscape of pyrimidine-based research, which has experienced remarkable expansion in recent decades. Pyrimidine derivatives have demonstrated extensive clinical applications over the past three decades as therapeutic agents, with many compounds finding successful translation into pharmaceutical practice. The pyrimidine scaffold has proven to be a privileged structure in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant properties.

The structural characteristics of pyrimidine derivatives enable them to interact effectively with various biological targets through hydrogen bond formation and their ability to act as bioisosteres for phenyl and other aromatic π systems. These interactions frequently improve the pharmacokinetic and pharmacodynamic properties of drug candidates, making pyrimidine-containing compounds particularly valuable in drug discovery programs. The pyrimidine ring system possesses unique physicochemical attributes that have led to its widespread incorporation into drug candidates targeting a broad spectrum of biological activities.

Research investigations have demonstrated that pyrimidine derivatives can easily interact with enzymes, genetic materials, and biological components within cellular environments, largely due to pyrimidine being a significant endogenous component of the human body. This natural compatibility facilitates the development of compounds that can effectively modulate biological processes with reduced likelihood of causing systemic incompatibility. The landscape of Food and Drug Administration-approved drugs incorporating pyrimidine scaffolds continues to evolve in both number and diversity, reflecting the ongoing success of this chemical class in therapeutic applications.

Position in Chemical Taxonomy

This compound occupies a well-defined position within the hierarchical classification system of organic chemistry, specifically within the extensive family of heterocyclic compounds. The compound belongs to the broader category of nitrogen-containing heterocycles, which constitute one of the most important classes of organic compounds in both natural and synthetic chemistry. Within this classification, the pyrimidine ring system represents one of the three diazines, six-membered heterocyclic compounds containing two nitrogen atoms in the ring structure.

Pyrimidine itself is classified as an aromatic heterocyclic organic compound, similar to pyridine but containing nitrogen atoms at positions 1 and 3 in the ring structure. This distinguishes it from the other diazines: pyrazine, which has nitrogen atoms at the 1 and 4 positions, and pyridazine, which contains nitrogen atoms at the 1 and 2 positions. The pyrimidine ring system demonstrates wide occurrence in nature as substituted and ring-fused compounds and derivatives, including the nucleotides cytosine, thymine, and uracil, thiamine (vitamin B1), and alloxan.

The benzoate component of this compound places the compound within the extensive family of benzoic acid derivatives, specifically as an ester functional group. The amino substitution at the 2-position and the pyrimidine substitution at the 5-position create a complex molecular architecture that bridges multiple chemical families. This structural complexity positions the compound at the intersection of heterocyclic chemistry, ester chemistry, and aromatic substitution chemistry, making it a representative example of contemporary synthetic organic chemistry capabilities.

The taxonomic classification can be further refined through consideration of the compound's functional group composition. The presence of the ester linkage classifies it among carboxylic acid derivatives, while the amino group contributes to its classification within nitrogen-containing functional compounds. The overall molecular architecture represents a sophisticated example of polyfunctional organic molecules that combine multiple chemical functionalities within a single molecular framework.

| Taxonomic Level | Classification | Defining Characteristics |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Contains heteroatoms in ring structure |

| Secondary Class | Nitrogen Heterocycles | Nitrogen atoms as ring members |

| Tertiary Class | Diazines | Six-membered ring with two nitrogen atoms |

| Quaternary Class | Pyrimidines | Nitrogen atoms at 1,3-positions |

| Functional Classification | Benzoate Esters | Ester linkage with benzoic acid derivative |

Properties

IUPAC Name |

propyl 2-amino-5-pyrimidin-5-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-2-5-19-14(18)12-6-10(3-4-13(12)15)11-7-16-9-17-8-11/h3-4,6-9H,2,5,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUXENCQJUUBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(C=CC(=C1)C2=CN=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Propyl 2-amino-5-(pyrimidin-5-yl)benzoate involves:

- Introduction of the pyrimidin-5-yl substituent onto the 5-position of the benzoate ring.

- Incorporation of the amino group at the 2-position of the benzoate.

- Formation of the propyl ester at the carboxyl group of the benzoate.

The key challenge is the selective functionalization of the aromatic ring and the construction of the pyrimidine substituent under conditions that preserve the integrity of the amino group and the ester.

Preparation of the Pyrimidin-5-yl Substituent

Based on patent disclosures for related pyrimidine-substituted benzoate derivatives, the pyrimidin-5-yl group is typically introduced via cross-coupling reactions or nucleophilic aromatic substitution involving pyrimidine derivatives with appropriate leaving groups.

- A common approach involves the preparation of a 6-amino-5-substituted pyrimidine intermediate, which is then attached to the benzoate core through carbon-carbon or carbon-nitrogen bond formation.

- For example, the 6-amino-5-(1-R-2-nitroethyl)pyrimidine intermediate can be converted to the corresponding substituted pyrimidine via reduction and cyclization steps, as described in the synthesis of related pyrrolo[2,3-d]pyrimidine compounds.

Esterification to Form Propyl Benzoate

The esterification of the benzoic acid derivative to form the propyl ester is typically achieved by:

- Reacting the carboxylic acid precursor with propanol under acid catalysis (Fischer esterification).

- Alternatively, propyl esters can be formed by transesterification of methyl or ethyl benzoates with propanol in the presence of acid or base catalysts.

Specific Preparation Route (Inferred from Related Pyrimidine Benzoate Syntheses)

A plausible detailed synthetic route for this compound is as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-amino-5-bromobenzoic acid or ester | Bromination of 2-aminobenzoic acid or ester | Selective bromination at 5-position |

| 2 | Preparation of pyrimidin-5-yl boronic acid or equivalent | From pyrimidine derivatives | For Suzuki coupling |

| 3 | Suzuki-Miyaura cross-coupling of 2-amino-5-bromobenzoate with pyrimidin-5-yl boronic acid | Pd catalyst, base, suitable solvent (e.g., Pd(PPh3)4, K2CO3, DMF/H2O) | Forms 2-amino-5-(pyrimidin-5-yl)benzoate ester |

| 4 | Esterification of benzoic acid to propyl ester (if starting from acid) | Propanol, acid catalyst (e.g., H2SO4), reflux | Alternatively, start from methyl/ethyl ester and transesterify |

| 5 | Purification and characterization | Chromatography, crystallization | Confirm structure and purity |

This route leverages the robustness of Suzuki coupling to install the pyrimidinyl substituent, which is widely used for aryl-heteroaryl bond formation.

Alternative Methods and Notes

- Nucleophilic Aromatic Substitution (SNAr): In cases where the pyrimidine ring has a suitable leaving group (e.g., halogen), nucleophilic substitution by the amino group on the benzoate may be feasible.

- Nitroolefin Intermediates: Some patents describe the use of nitroolefin intermediates to prepare 5-substituted pyrimidine derivatives, which may be adapted for this compound.

- Catalytic Hydrogenation: Reduction steps may be needed to convert nitro or nitrile groups to amino groups during synthesis.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Key Intermediates | 6-amino-5-(1-R-2-nitroethyl)pyrimidine, 2-amino-5-bromobenzoate |

| Coupling Methods | Suzuki-Miyaura cross-coupling, Pd-catalyzed amination |

| Esterification | Fischer esterification or transesterification with propanol |

| Reaction Conditions | Mild base and acid treatments, Pd catalysts, reflux temperatures |

| Purification | Chromatography, recrystallization |

| Yield Range | Typically moderate to high (50-85%) depending on step |

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The propyl ester group in the compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reactivity is critical for generating intermediates for further derivatization.

-

Base-Catalyzed Hydrolysis :

Hydrolysis in NaOH/EtOH at reflux produces 2-amino-5-(pyrimidin-5-yl)benzoic acid (Figure 1A). Similar ester-to-acid conversions are observed in pyrimidine-containing anticancer agents . -

Acid-Catalyzed Transesterification :

In methanol with H₂SO₄, the propyl ester can be converted to a methyl ester, enabling solubility adjustments .

Nucleophilic Aromatic Substitution (NAS) at the Pyrimidine Ring

The pyrimidine moiety undergoes NAS at electron-deficient positions (e.g., C2/C4), influenced by substituents:

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Cl⁻ substitution with NH₃ (100°C) | 2-Amino-5-(2-aminopyrimidin-5-yl)benzoate | 78 | |

| Br⁻ substitution with morpholine | Morpholine-substituted pyrimidine | 65 |

Key Insight : Electron-withdrawing groups (e.g., nitro) enhance NAS reactivity at C4 of pyrimidine .

Amide Formation via Amino Group Reactivity

The free amino group (-NH₂) participates in condensation reactions:

-

Schiff Base Formation :

Reacts with aldehydes (e.g., benzaldehyde) to form imines under mild conditions (RT, EtOH) . -

Acylation :

Acetyl chloride in pyridine yields N-acetyl derivatives , enhancing metabolic stability .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Note : The pyrimidine ring’s electronic profile directs regioselectivity in coupling reactions .

Oxidation and Reduction Pathways

-

Oxidation :

The amino group is oxidized to a nitro group using KMnO₄/H₂SO₄, though this risks pyrimidine ring degradation . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines without affecting the ester .

Photochemical Reactivity

UV irradiation in the presence of singlet oxygen sensitizers (e.g., Rose Bengal) leads to:

Comparative Reactivity of Analogous Compounds

Data from structurally related compounds highlight trends:

Scientific Research Applications

Medicinal Chemistry

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound's ability to interact with specific biological targets may inhibit tumor growth .

- Anti-inflammatory Effects : Studies have suggested that this compound could modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

The biological activity of this compound has been explored through various assays:

- Enzyme Inhibition : It can inhibit certain enzymes involved in cancer progression and inflammation.

- Biochemical Probing : The compound serves as a biochemical probe for studying cellular mechanisms due to its ability to form hydrogen bonds with biomolecules .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Structure–Activity Relationship (SAR) : Research has shown that modifications in the structure can significantly enhance its biological activity against specific cancer cell lines. For instance, derivatives with altered substituents on the pyrimidine ring exhibited improved potency .

- Therapeutic Potential : A study focusing on anti-inflammatory properties demonstrated that this compound reduced inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of propyl 2-amino-5-(pyrimidin-5-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Differences :

Comparison with Alkyl Benzoates from CIR Reports

–6 provide data on alkyl benzoates, including propyl benzoate (CAS 2315-68-6), which shares the propyl ester group with the target compound but lacks its aromatic substituents.

Table 1: Comparative Properties of Selected Benzoates

Key Insights :

- Solubility and Polarity: The amino and pyrimidinyl groups in the target compound likely increase polarity compared to unsubstituted alkyl benzoates, improving solubility in polar solvents but reducing lipid membrane permeability .

- Biological Activity : While simpler alkyl benzoates exhibit cytotoxicity in cell lines (e.g., Hep-2, HeLa), the target compound’s substituents may modulate this effect. Pyrimidine derivatives are often associated with antiviral or anticancer activity, suggesting a divergent toxicity profile .

Comparison with Pyrimidine/Pyridine Derivatives

discusses pyridine derivatives such as 2-chlorobenzoate-substituted pyridinium salts, which share structural motifs with the target compound. For example:

- 4.12 -Amino-5-methylpyridinium 2-chlorobenzoate: Contains a benzoate group linked to a pyridinium ring. The ionic nature of this compound contrasts with the neutral ester in the target molecule, affecting solubility and bioavailability.

Structural Implications :

- Supramolecular interactions (e.g., hydrogen bonding, π-stacking) observed in pyridine derivatives () may also apply to the pyrimidine-containing target compound, influencing crystal packing or molecular recognition .

Biological Activity

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, presenting a comprehensive analysis of its effects, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a propyl group, an amino group, and a pyrimidine moiety. This structural configuration is crucial for its biological activity as it influences interactions with various biological targets.

Structure Overview

| Component | Description |

|---|---|

| Propyl Group | Aliphatic hydrocarbon chain |

| Amino Group | Functional group enhancing solubility |

| Pyrimidine Moiety | Aromatic heterocyclic compound |

| Benzoate | Benzene derivative providing stability |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, which prevents cancer cells from progressing to DNA synthesis.

- Apoptosis Induction : It promotes apoptosis in tumor cells by activating caspases and increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Inhibition of Key Enzymes : this compound has been reported to inhibit enzymes involved in nucleotide synthesis, which is critical for rapidly dividing cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Variations in the substituents on the pyrimidine and benzoate rings significantly influence its potency:

| Substituent | Effect on Activity |

|---|---|

| Propyl Group | Enhances lipophilicity and cellular uptake |

| Amino Group | Critical for interaction with target enzymes |

| Pyrimidine Position | Modifications can lead to increased or decreased activity |

Case Studies

Several studies have evaluated the effects of this compound on specific cancer types:

- Breast Cancer : In vitro studies demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and disrupting mitochondrial function.

- Lung Cancer : The compound showed efficacy against A549 lung cancer cells, leading to significant reductions in cell viability through caspase-dependent pathways.

- Colorectal Cancer : Research indicated that this compound could inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancers .

The mechanisms underlying the biological activity of this compound include:

- Targeting Enzymes : The compound inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis, which is essential for DNA synthesis and repair .

- Modulation of Signaling Pathways : It affects various signaling pathways, including MAPK and NF-kB pathways, leading to altered expression levels of genes involved in cell survival and proliferation .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to apoptosis and reducing cell viability.

Q & A

Q. What are the recommended synthetic routes for Propyl 2-amino-5-(pyrimidin-5-yl)benzoate, and how can reaction conditions be optimized for academic-scale production?

Answer: The synthesis typically involves esterification of 2-amino-5-(pyrimidin-5-yl)benzoic acid with n-propanol under acidic catalysis (e.g., sulfuric acid) or enzymatic esterification for higher selectivity. Reaction optimization includes:

- Temperature control (60–80°C for acid catalysis vs. 30–40°C for enzymatic methods).

- Use of molecular sieves to remove water and shift equilibrium toward ester formation.

- Monitoring reaction progress via TLC or HPLC with UV detection at 254 nm .

For pyrimidine coupling, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed, requiring palladium catalysts or base-mediated conditions, respectively.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy:

- 1H NMR: Identify protons on the benzoate (δ 6.5–8.5 ppm for aromatic protons) and pyrimidine (δ 8.5–9.5 ppm). The propyl ester chain shows triplet (δ 0.9–1.1 ppm, CH3), sextet (δ 1.5–1.7 ppm, CH2), and triplet (δ 4.1–4.3 ppm, OCH2).

- 13C NMR: Ester carbonyl (δ 165–170 ppm), pyrimidine carbons (δ 150–160 ppm), and aromatic carbons (δ 110–140 ppm).

- IR Spectroscopy: Ester C=O stretch (~1720 cm⁻¹), amino N-H bend (~1600 cm⁻¹), and pyrimidine ring vibrations (~1500 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion (C15H15N3O2, expected m/z 277.1168).

- X-ray Crystallography: Use SHELXL/SHELXS for structural refinement if single crystals are obtained .

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

Answer:

- Cell Lines: Hep-2 (human laryngeal carcinoma), HeLa (cervical adenocarcinoma), and lung fibroblasts, as alkyl benzoates like propyl benzoate exhibit cytotoxicity in these models .

- Assays:

- MTT assay for IC50 determination.

- Lactate dehydrogenase (LDH) release for membrane integrity.

- Follow OECD guidelines for reproducibility.

- Concentration Range: Test 1–100 µM, with negative (DMSO) and positive (e.g., doxorubicin) controls.

Advanced Research Questions

Q. How can researchers address discrepancies in cytotoxicity data for this compound across different cell lines?

Answer:

- Variable Sensitivity: Certain cell lines (e.g., HeLa vs. Hep-2) may express differential metabolic enzymes or efflux pumps (e.g., P-glycoprotein). Perform RNA-seq or proteomics to identify resistance markers.

- Assay Conditions: Standardize incubation time (24–72 hr), serum concentration (5–10% FBS), and cell density (5,000–10,000 cells/well).

- Metabolite Interference: Use LC-MS/MS to quantify intracellular compound levels and rule out false negatives due to rapid metabolism .

Q. What computational strategies can predict the binding affinity of this compound with pyrimidine-targeted enzymes?

Answer:

- Molecular Docking (AutoDock/Vina): Dock the compound into active sites of enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase. Compare with known inhibitors (e.g., methotrexate).

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS/AMBER).

- Free Energy Calculations: Use MM-PBSA/MM-GBSA to estimate binding energies. Validate with in vitro enzyme inhibition assays (e.g., IC50 determination via spectrophotometric methods) .

Q. How can contradictory results in metabolic stability studies between liver microsomes and in vivo models be resolved?

Answer:

- Species-Specific Metabolism: Compare human, rat, and mouse liver microsomes to identify interspecies differences in CYP450 isoform activity.

- Metabolite Profiling: Use LC-HRMS to detect phase I/II metabolites. For example, ester hydrolysis to 2-amino-5-(pyrimidin-5-yl)benzoic acid may dominate in vivo but not in vitro.

- Tissue Distribution Studies: Radiolabel the compound (e.g., ³H or 14C) to track accumulation in organs like liver, kidneys, and brain .

Q. What crystallization strategies improve the success rate of X-ray structure determination for this compound?

Answer:

- Solvent Screening: Use vapor diffusion with solvent pairs (e.g., DMSO/water, ethanol/ethyl acetate).

- Additive Screening: Introduce small molecules (e.g., glycerol, polyethylene glycol) to enhance crystal packing.

- Data Collection: Collect high-resolution (<1.0 Å) data at synchrotron facilities. Refine using SHELXL with anisotropic displacement parameters and hydrogen atom positioning .

Q. How can researchers validate the role of the amino group in enhancing target selectivity?

Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs lacking the amino group or with substitutions (e.g., nitro, methyl). Test against target enzymes (e.g., kinases) and off-targets (e.g., GPCRs).

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to confirm hydrogen bonding via the amino group.

- Cryo-EM/X-ray: Resolve ligand-enzyme complexes to visualize interactions (e.g., NH…O hydrogen bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.